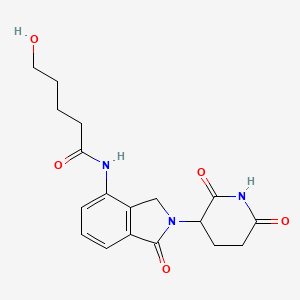
Lenalidomide-CO-C4-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-CO-C4-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes . The compound this compound retains these properties and is being explored for its potential in various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-CO-C4-OH involves several key steps. One common method starts with the bromination of 2-methyl-3-nitrobenzoic acid methyl ester using N-bromosuccinimide in methyl acetate . This intermediate is then cyclized with 3-aminopiperidine-2,6-dione hydrochloride to form the core structure . The final step involves the reduction of the nitro group using an iron and ammonium chloride reducing system .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. Techniques such as Design of Experiments (DoE) are employed to optimize reaction conditions and improve efficiency .
化学反应分析
Types of Reactions: Lenalidomide-CO-C4-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions, such as the reduction of the nitro group to an amino group, are common in its synthesis.
Substitution: Substitution reactions, particularly involving halogenation, are also significant in its chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron and ammonium chloride are frequently used for reducing nitro groups.
Substitution: N-bromosuccinimide is used for bromination reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are explored for their enhanced biological activities .
科学研究应用
Lenalidomide-CO-C4-OH has a wide range of applications in scientific research:
作用机制
Lenalidomide-CO-C4-OH exerts its effects through multiple mechanisms:
Immunomodulation: It alters cytokine production, enhances T cell co-stimulation, and increases natural killer cell-mediated cytotoxicity.
Anti-angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for tumor growth.
Protein Degradation: It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cancer cell survival.
相似化合物的比较
Lenalidomide-CO-C4-OH is compared with other similar compounds such as:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
6-Fluoro Lenalidomide: A modified version with selective degradation of specific proteins.
Uniqueness: this compound stands out due to its specific modifications that enhance its biological activity and reduce potential side effects compared to its analogs .
属性
分子式 |
C18H21N3O5 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-5-hydroxypentanamide |
InChI |
InChI=1S/C18H21N3O5/c22-9-2-1-6-15(23)19-13-5-3-4-11-12(13)10-21(18(11)26)14-7-8-16(24)20-17(14)25/h3-5,14,22H,1-2,6-10H2,(H,19,23)(H,20,24,25) |
InChI 键 |
ANYSVUDBFBKYEJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


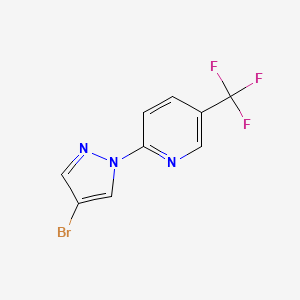
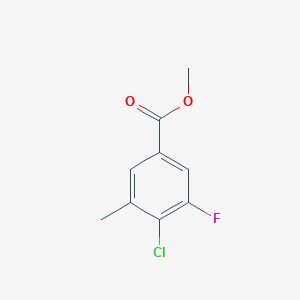
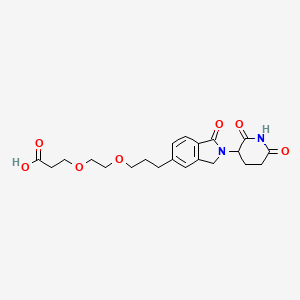
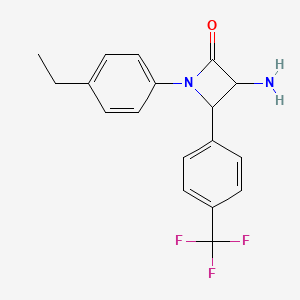
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14772215.png)
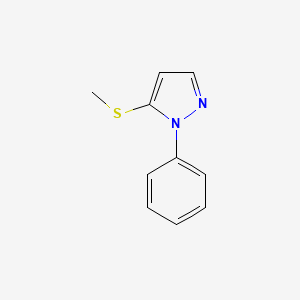
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde](/img/structure/B14772228.png)

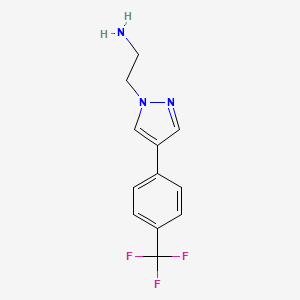
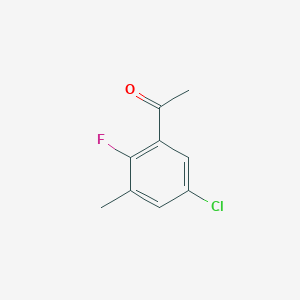
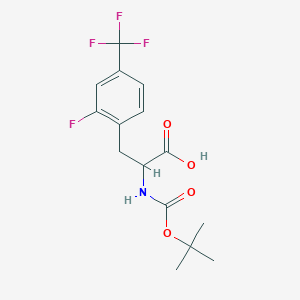
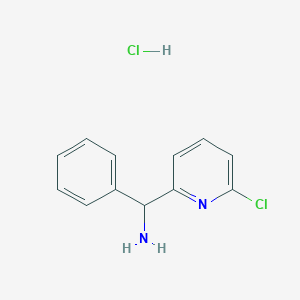
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)methanesulfonamide](/img/structure/B14772246.png)

